![molecular formula C20H21ClN2O4 B2704441 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone CAS No. 439108-66-4](/img/structure/B2704441.png)
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone” is a novel electron donor-acceptor system . It is a derivative of 1,4-naphthoquinone .
Synthesis Analysis
This compound was prepared by refluxing a suspension of commercially available 2,3-dichloro-1,4-naphthoquinone in absolute ethanol and morpholine in the presence of anhydrous potassium carbonate . The synthesis of novel derivatives of 1,4-naphthoquinone is of particular interest since these compounds exhibit strong action as antimalarial, antibacterial, antifungal, and anticancer agents .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone” is 388.84 . More specific physical and chemical properties such as melting point, boiling point, density, and solubility would require experimental determination or prediction using computational chemistry methods.Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
The reactivity of naphthoquinone derivatives with cyclic amines, including morpholine, piperidine, and pyrrolidine, has been extensively studied. For instance, the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with piperidine and morpholine yields various products depending on the solvent, showcasing the compound's versatility in synthetic chemistry (Mikhalina et al., 1995). Additionally, these compounds have been used to develop sensitive and selective methods for detecting trace heterocyclic amines in water, highlighting their application in environmental monitoring (Koga & Akiyama, 1985).
Biological Activities
Naphthoquinone derivatives have been synthesized and evaluated for various biological activities. For example, novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds have been studied for their antibacterial and antifungal properties (Ibiş et al., 2015). This research underscores the potential of such compounds in the development of new antimicrobial agents.
Antioxidant and Catalase Inhibition
The antioxidant properties of novel vitamin K3 derivatives, synthesized from reactions involving heterocyclic ring substituted nucleophiles like morpholine, have been investigated. These studies highlight the compounds' potential in oxidative stress-related applications (Deniz et al., 2020).
Embryotoxicity and Developmental Studies
The effects of 1,4-naphthoquinone amide derivatives on embryonic development and pro/antioxidant homeostasis have been examined, demonstrating the influence of these compounds on early embryogenesis and suggesting a need for further study to understand their mechanisms of action (Bezkorovaynyj et al., 2016).
Anticancer Potential
Research into 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones has uncovered compounds with promising antiproliferative activity against various cancer cell lines, offering insights into the development of new anticancer therapies (Liu et al., 2018).
Corrosion Inhibition
Molecular hybrids containing morpholine, 1,4-naphthoquinone, and other cores have been synthesized and evaluated for their anticorrosive activity. This research highlights the application of these compounds in protecting materials from corrosion, contributing to the development of more durable and resilient materials (Westphal et al., 2020).
Propiedades
IUPAC Name |
2-chloro-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-17(19(25)15-4-2-1-3-14(15)18(16)24)22-7-5-13(6-8-22)20(26)23-9-11-27-12-10-23/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXXSRLFWHYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

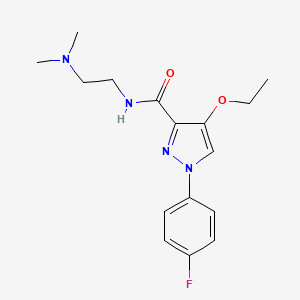

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
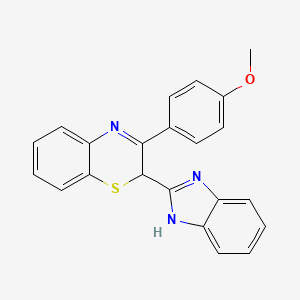
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)
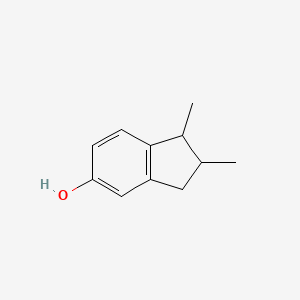
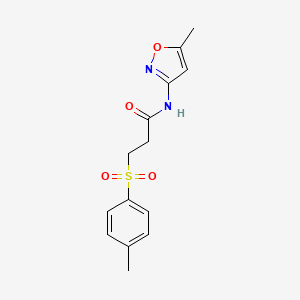
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)
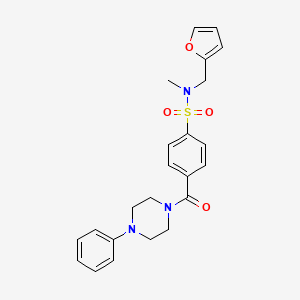

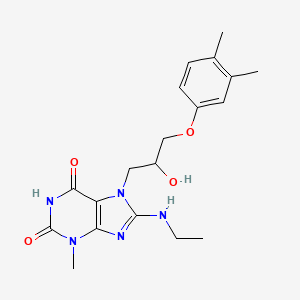
![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)